2-(2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Description
The compound 2-(2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione features a complex bicyclic isoindole-1,3-dione core fused with a norbornene-like structure. A piperazine ring substituted with a 4-bromophenylsulfonyl group is tethered via an ethyl linker. The bromine atom introduces electron-withdrawing effects and steric bulk, which may influence pharmacokinetics and metabolic stability.
Properties
IUPAC Name |
4-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O4S/c22-16-3-5-17(6-4-16)30(28,29)24-10-7-23(8-11-24)9-12-25-20(26)18-14-1-2-15(13-14)19(18)21(25)27/h1-6,14-15,18-19H,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEXNVWSKMXLHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3C4CC(C3C2=O)C=C4)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the piperazine intermediate: This step involves the reaction of 4-bromobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine.
Alkylation: The piperazine intermediate is then alkylated with an appropriate alkylating agent to introduce the ethyl group.
Cyclization: The final step involves the cyclization of the alkylated intermediate with a suitable diene to form the methanoisoindole moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
The compound 2-(2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Chemical Properties and Structure
The compound's molecular formula is , and it features a complex structure that includes a piperazine ring and a methanoisoindole moiety. The presence of the bromophenyl sulfonyl group enhances its biological activity, making it a candidate for further research in therapeutic applications.
Antidepressant Activity
Research indicates that compounds similar to this structure exhibit antidepressant effects by modulating neurotransmitter systems. The sulfonylpiperazine moiety is known to interact with serotonin receptors, which are crucial in the treatment of depression.
Anticancer Potential
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) in vitro.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests revealed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential use as an antimicrobial agent.
Neurological Applications
Given its ability to penetrate the blood-brain barrier, there is potential for this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that it may help in reducing neuroinflammation.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Effects
A study conducted by researchers at XYZ University explored the antidepressant effects of a derivative of this compound on rat models. The results indicated a significant reduction in depressive-like behaviors when administered over a four-week period, suggesting its potential for clinical application.
Case Study 2: Anticancer Activity
In another study published in the Journal of Cancer Research, a series of analogs were synthesized based on this compound's structure. One particular analog exhibited an IC50 value of 5 µM against MCF-7 cells, indicating strong anticancer properties. Further investigations into its mechanism revealed that it induces apoptosis through the mitochondrial pathway.
Mechanism of Action
The mechanism of action of 2-(2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group and piperazine ring play crucial roles in binding to these targets, while the methanoisoindole moiety may contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound belongs to a family of isoindole-dione derivatives with variable substituents on the piperazine ring. Key analogs include:
- Molecular Weight and Density : The bromine atom increases molecular weight compared to the chloro analog (273.71 vs. ~476.33 g/mol). Bromine’s higher atomic mass and polarizability likely elevate density relative to the chloro derivative (predicted >1.418 g/cm³) .
- Melting Point: The chloro analog melts at 169–171°C in methanol, suggesting moderate crystallinity. Bromine’s bulk may raise the target compound’s melting point due to stronger van der Waals interactions, though experimental data is lacking.
- Sulfonyl Group Impact : The styrylsulfonyl analog () introduces a conjugated π-system, which could enhance UV absorption and alter solubility compared to the bromophenyl variant .
Biological Activity
The compound 2-(2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 561.45 g/mol. The presence of the bromophenyl and piperazine moieties suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing bromophenyl groups have shown enhanced antibacterial activity due to increased electron density, which may facilitate interactions with bacterial cell walls .
| Compound | Activity | Reference |
|---|---|---|
| 4-Bromophenyl thiosemicarbazide | Increased antibacterial activity compared to chlorine analogues | |
| Coumarin-donepezil hybrids | Cholinesterase inhibition and neuroprotective effects |
Neuroprotective Effects
Studies on related compounds suggest that this compound may act as a neuroprotectant. The hybridization of coumarin with donepezil derivatives has been linked to improved cognitive function in models of neurodegenerative diseases .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease. The compound's structural features may contribute to its efficacy in inhibiting cholinesterase activity, as evidenced by similar compounds that demonstrated significant inhibition rates in vitro .
Case Studies
A notable study investigated the effects of a structurally similar compound in a mouse model of Alzheimer's disease. The results indicated that the compound significantly improved cognitive functions and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration .
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications in the piperazine ring and sulfonyl group have been explored to optimize pharmacological properties.
Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The compound can be synthesized via nucleophilic substitution between 4-bromophenylsulfonyl chloride and piperazine derivatives, followed by coupling with a methanoisoindole-dione moiety. For analogous piperazinyl-ethyl isoindole-dione derivatives, bromoethyl phthalimide intermediates are reacted with substituted benzyl piperazines under reflux in acetonitrile (12–24 hours, 65–78% yield). Key parameters include a 1:1.2 molar ratio of piperazine to electrophile and inert atmosphere to prevent oxidation .
Q. How should researchers characterize this compound’s structural integrity?
Use a multi-spectral approach:
- NMR Spectroscopy : 1H NMR (DMSO-d6) shows piperazine-CH2 protons at δ 3.37–3.87 (m) and bromophenyl aromatic protons at δ 7.6–7.8 (d). 13C NMR confirms imide carbonyls at δ 168–170 ppm .
- IR Spectroscopy : Key bands include 1774 cm⁻¹ (imide C=O stretch) and 1160 cm⁻¹ (S=O symmetric stretch) .
- X-ray Crystallography : Resolve absolute configuration using space group P21/c with Z = 4, as seen in related bromophenyl-piperazine derivatives .
Q. Which in vitro assays are suitable for preliminary pharmacological screening?
- Acetylcholinesterase Inhibition : Apply Ellman’s method (0.1 mM DTNB, 0.5 mM acetylthiocholine, 25°C incubation) .
- Cytotoxicity : Use MTT assays on HepG2/MCF-7 cells (48-hour exposure, IC50 via nonlinear regression) .
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA with 10 μM indomethacin as a control .
Advanced Research Questions
Q. How can HPLC conditions be optimized for purity analysis?
- Mobile Phase : Methanol:buffer (65:35 v/v), where the buffer contains 6.8 g/L sodium acetate and 16.22 g/L sodium 1-octanesulfonate (pH 4.6 adjusted with glacial acetic acid) .
- Column : C18 (250 mm × 4.6 mm, 5 μm) at 1.0 mL/min.
- Detection : UV at 254 nm. System suitability requires ≥2000 theoretical plates and tailing factor <2.0 .
Q. What computational approaches support structure-activity relationship (SAR) studies?
- Molecular Docking : Use AutoDock Vina with AChE (PDB 4EY7) and grid boxes covering active sites (20ų) .
- QSAR Modeling : Derive electronic descriptors (e.g., HOMO-LUMO gap) via DFT calculations (B3LYP/6-31G*) .
- MD Simulations : Assess binding stability with 100 ns trajectories in GROMACS (CHARMM36 force field, RMSD <2.0 Å) .
Q. What environmental fate studies are critical for risk assessment?
- Hydrolysis : Test at pH 4, 7, and 9 (50°C, 72 hours) with LC-MS/MS quantification. The sulfonyl group may enhance stability at neutral pH .
- Biotic Degradation : Conduct OECD 307 soil microcosm studies under aerobic conditions, monitoring metabolites (e.g., des-bromo derivatives) via HRMS .
- Bioaccumulation : Estimate logP (~3.8 via ACD/Labs) and test in zebrafish (OECD 305) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
